molecular formula C21H19N7O2 B11008849 1-(1H-indazol-3-yl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11008849
M. Wt: 401.4 g/mol
InChI Key: KTANDXYMIOXVRC-UHFFFAOYSA-N
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Description

1-(1H-INDAZOL-3-YL)-5-OXO-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE involves multiple steps, including the formation of the indazole and triazole rings. One common method for synthesizing indazole derivatives involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The triazole ring can be synthesized via the reaction of azides with alkynes under copper-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of transition metal catalysts, solvent-free conditions, and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(1H-INDAZOL-3-YL)-5-OXO-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The exact mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. Further research is needed to elucidate the precise pathways involved.

Properties

Molecular Formula

C21H19N7O2

Molecular Weight

401.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19N7O2/c29-19-9-15(11-28(19)20-17-3-1-2-4-18(17)25-26-20)21(30)24-16-7-5-14(6-8-16)10-27-13-22-12-23-27/h1-8,12-13,15H,9-11H2,(H,24,30)(H,25,26)

InChI Key

KTANDXYMIOXVRC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5

Origin of Product

United States

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